![molecular formula C9H7FN2O2 B2574338 7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 917343-24-9](/img/structure/B2574338.png)
7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione
Overview
Description
7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is a potent inhibitor of various enzymes and has the potential to be used in the treatment of various diseases.
Scientific Research Applications
Fluorogenic Labeling and Chromatographic Analyses
A significant application involves the use of fluorogenic labeling reagents in chromatographic analyses. For instance, 4,7-phenanthroline-5,6-dione (phanquinone) has been investigated for pre-column derivatization in liquid chromatography (LC) for amino acid separation. This approach, which leverages compounds structurally related to 7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione, allows for the efficient separation and detection of amino acids, contributing to quality control in pharmaceuticals (Gatti, Gioia, & Pietra, 2002).
Synthesis and Structural Modifications
The synthesis and exploration of structural modifications of quinazolinones are also critical applications. Research has developed methods for synthesizing 5- and 7-fluoroquinazolin-4(1H)-ones from precursors like 6-fluoroanthranilic acid. These methods involve cyclocondensation reactions that enable the creation of fluoroquinazolinones, potentially useful for further chemical transformations and medicinal chemistry applications (Layeva et al., 2007).
Radiotracer Development for PET Imaging
In the field of nuclear medicine, fluoroquinazolinones have been utilized in the synthesis of radiotracers for positron emission tomography (PET) imaging. For example, research on the synthesis of the PDE10A PET radiotracer [18F]MNI-659 highlights the use of fluoroethylation reactions. This work demonstrates the application of fluoroquinazolinone derivatives in developing diagnostic tools for imaging specific enzymes within the human brain, contributing to the advancement of neuroimaging techniques (Mori et al., 2017).
Enhanced Antistaphylococcal Activities
Further, modifications of quinazolinone derivatives have been investigated for their antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies on isothiazoloquinolones (ITQs) with structural modifications at the 6-, 7-, and 8-positions have shown that specific substituents can significantly enhance antibacterial activity without compromising cytotoxicity, underscoring the potential of fluoroquinazolinones in developing new antibacterial agents (Wang et al., 2007).
properties
IUPAC Name |
7-fluoro-3-methyl-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYKFRPOXMFYIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)F)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione |
Synthesis routes and methods
Procedure details
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